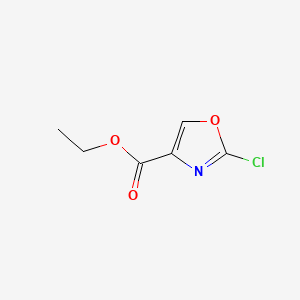![molecular formula C15H8F3N3O B2875886 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 260788-89-4](/img/structure/B2875886.png)
2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile” is a chemical compound . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a phenyl ring through a methylene bridge. The phenyl ring carries a trifluoromethoxy group .
科学的研究の応用
Polyfunctional Pyridine Derivatives Synthesis
The reaction of malononitrile with ethyl cyanoacetate results in the formation of polyfunctional substituted pyridine derivatives. These derivatives have shown potential in synthesizing various heterocyclic compounds, including phenylhydrazone, which can cyclise into pyrido[2,3-d]pyridazine derivatives, offering a pathway for creating fused heterocyclic derivatives with potential applications in chemical synthesis and drug development (R. Mohareb & S. M. Fahmy, 1985).
Novel Functionalized Push–Pull Chromophores
The synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles introduces a new group of push–pull chromophores. These are functionalized analogs of tricyanofuran (TCF) series chromophores, indicating their potential use in optical materials and electronic devices due to their promising electronic properties (M. Y. Belikov et al., 2018).
Benzophenones and Dihydroxanthones Synthesis
2-(Polyfluoroalkyl)chromones, when reacted with 2-(1-phenylalkylidene)malononitriles, produce a variety of polyfunctionalized benzophenones and dihydroxanthones. These compounds have diverse applications, ranging from materials science to pharmaceutical chemistry, showcasing the versatility of malononitrile derivatives in synthesizing complex organic molecules (V. Sosnovskikh et al., 2015).
Fluorescent Chemosensor for Cyanide Anion
A novel compound, synthesized by the Knoevenagel condensation reaction involving malononitrile, acts as a highly selective fluorescent turn-on chemosensor for cyanide anion. This application highlights the potential of malononitrile derivatives in environmental monitoring and safety, demonstrating their utility in detecting hazardous substances (Yabin Chen et al., 2015).
Antioxidant Agents
3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, synthesized from bis(methylthio)methylene malononitrile, have been evaluated as potent antioxidant agents. Their synthesis and bioactivity studies suggest potential therapeutic applications, indicating the role of malononitrile derivatives in the development of new antioxidant drugs (S. Vartale et al., 2016).
Safety and Hazards
作用機序
Target of Action
The compound is structurally related to polydithienylpyrroles, which are known to interact with various targets in electrochemical systems .
Mode of Action
It’s structurally related to polydithienylpyrroles, which are known to undergo redox reactions when subjected to various potentials . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels .
Biochemical Pathways
The compound’s structural relatives, polydithienylpyrroles, are known to be involved in electrochromic behaviors, changing their colors reversibly upon applying various potentials or undergoing a redox process .
Result of Action
Related compounds such as polydithienylpyrroles are known to display various colors from reduced to oxidized states, indicating a change in their molecular structure .
Action Environment
Related compounds such as polydithienylpyrroles are known to show good electrochemical redox stability, suggesting that they may be robust to various environmental conditions .
特性
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYUNCIDUUQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
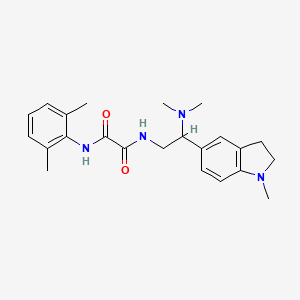
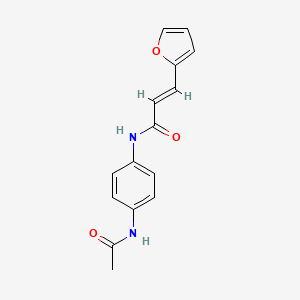

![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)

amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)
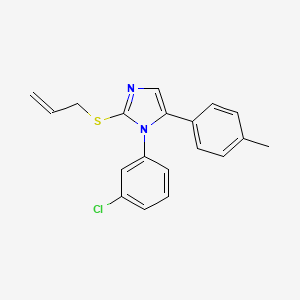

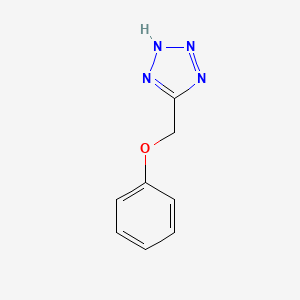
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)
